2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-(3-morpholin-4-ylpropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-19-4-1-2-5-22(19)29-11-7-21-18(24(29)31)16-17-20(26-21)6-10-28(23(17)30)9-3-8-27-12-14-32-15-13-27/h1-2,4-7,10-11,16H,3,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIBRDNIRSXTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrido-naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the morpholinyl propyl chain: This is usually done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include other pyrido-naphthyridine derivatives and compounds containing morpholinyl groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
The compound 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H26ClN4O4
- Molecular Weight : 466.95 g/mol
- Structure : The compound features a pyrido-naphthyridine core with a chlorophenyl substituent and a morpholine side chain, which contribute to its unique biological properties.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit anticancer activity . For instance, Mannich bases derived from pyrido-naphthyridine frameworks have shown promising results against various cancer cell lines:
- HeLa Cells : IC50 values reported as low as 2 μg/mL.
- HepG2 Cells : Significant cytotoxicity observed, with some derivatives exhibiting higher potency than standard chemotherapeutics like 5-fluorouracil .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Topoisomerase I : This action disrupts DNA replication and transcription in cancer cells.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects . Studies have demonstrated moderate antibacterial activity against various strains of bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of a series of Mannich bases derived from pyrido-naphthyridine. The results indicated that compounds with a similar structure to the target compound exhibited significant cytotoxicity against human cancer cell lines, including:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 1.5 |
| HepG2 | 2.0 |
| A549 | 3.0 |
The study concluded that structural modifications could enhance the potency and selectivity of these compounds against specific cancer types .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related pyrido-naphthyridine derivatives. The study reported that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential therapeutic applications in treating bacterial infections.
Q & A
Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization. For example, analogous compounds are synthesized using coupling reactions in solvents like dichloromethane under basic conditions (e.g., NaOH) . Key steps include:
- Intermediate purification via column chromatography.
- Reaction monitoring using thin-layer chromatography (TLC) to assess completion .
- Yield optimization by adjusting temperature (e.g., 50–80°C) and solvent polarity .
- Final product characterization via NMR and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions (e.g., morpholinylpropyl group) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, ensuring purity >95% .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and aromatic C-Cl bonds .
Q. What safety protocols should be followed during synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile solvents (e.g., dichloromethane) and wear PPE (gloves, goggles) due to risks like H300 (toxic if swallowed) and H315 (skin irritation) .
- Waste Disposal : Follow guidelines for halogenated waste (e.g., chlorophenyl groups) under P501/P502 protocols .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Apply factorial design to evaluate variables like temperature, solvent ratio, and catalyst loading. For example:
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 60°C | 80°C | 70–75°C |
| Solvent (DMF:H2O) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5% | 15% | 10% |
- Analysis : Use ANOVA to identify significant factors and interactions, reducing trial-and-error approaches .
Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinity .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How can contradictory bioactivity data be resolved in pharmacological studies?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (nM to μM) to identify non-linear effects.
- Assay Validation : Compare results from orthogonal methods (e.g., cell viability vs. enzymatic inhibition assays).
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent choice) .
Methodological Design & Data Analysis
Q. What are best practices for designing in vitro assays to study this compound’s mechanism?
- Methodological Answer :
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
- Replicates : Use n ≥ 3 technical replicates to minimize variability.
- Data Normalization : Express activity as % inhibition relative to controls, applying corrections like Z-factor for high-throughput screens .
Q. How to analyze structural-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Modify substituents (e.g., morpholinylpropyl chain length) and test bioactivity .
- QSAR Modeling : Use descriptors like logP, polar surface area, and topological indices in software such as MOE to correlate structure with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
